molecular formula C6H8BrN3 B13192571 3-Bromo-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine

3-Bromo-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine

Katalognummer: B13192571
Molekulargewicht: 202.05 g/mol
InChI-Schlüssel: BYKNJEDJLDYQPM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine is a brominated bicyclic heterocycle featuring a pyrazolo[4,3-c]pyridine core. The compound consists of a fused pyrazole and pyridine ring system, with bromine at position 3 and varying degrees of hydrogenation across the rings (2H,4H,5H,6H,7H). This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and materials science.

Eigenschaften

IUPAC Name

3-bromo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3/c7-6-4-3-8-2-1-5(4)9-10-6/h8H,1-3H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYKNJEDJLDYQPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NN=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-bromo-1H-pyrazole with 2-chloropyridine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Bromo-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide, potassium thiolate, or alkoxides in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions include various substituted pyrazolopyridines, which can have different functional groups depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

3-Bromo-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine has significant applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is utilized in the development of materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 3-Bromo-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets depend on the specific application and the derivative of the compound being studied.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Pyrazolo[4,3-c]pyridine Core

The following table summarizes key analogs with substituent differences:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
3-Bromo-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine Br at position 3 C₆H₈BrN₃ ~233.04 Base structure for functionalization
3-Iodo-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine I at position 3 C₆H₈IN₃ 273.07 Enhanced halogen reactivity
3-(Trifluoromethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine CF₃ at position 3 C₇H₈F₃N₃ 191.15 Electron-withdrawing group; drug discovery
7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine Br at 7, I at 3, THP-protected C₁₁H₁₁BrIN₃O 408.03 Dual halogenation for cross-coupling

Key Observations :

  • Halogen Effects : Bromine offers moderate reactivity in cross-coupling reactions, while iodine enhances oxidative stability and coupling efficiency .
  • Electron-Withdrawing Groups : The trifluoromethyl group (CF₃) increases electrophilicity, making the compound suitable for nucleophilic substitution in medicinal chemistry .
  • Protection Strategies : Tetrahydropyran (THP) protection in halogenated derivatives improves solubility and stability during synthesis .

Positional Isomers: Pyrazolo[4,3-b]pyridine vs. Pyrazolo[4,3-c]pyridine

Positional isomers differ in ring fusion sites, leading to distinct electronic and steric profiles:

Compound Name Fusion Position Molecular Formula Molecular Weight (g/mol) Key Differences References
6-Bromo-1H-pyrazolo[4,3-b]pyridine [4,3-b] C₆H₄BrN₃ 198.02 Planar structure; lower steric hindrance
This compound [4,3-c] C₆H₈BrN₃ ~233.04 Non-planar due to saturation; higher solubility

Key Observations :

  • Planarity : Pyrazolo[4,3-b]pyridine derivatives are planar, favoring π-stacking in drug-receptor interactions, whereas saturated pyrazolo[4,3-c]pyridines exhibit conformational flexibility .
  • Solubility : Hydrogenation in the pyrazolo[4,3-c]pyridine core enhances water solubility, critical for bioavailability in pharmaceuticals .

Antifungal Activity

While direct evidence for the target compound’s antifungal activity is lacking, analogs like 3-次苄基硫色满酮类化合物 (3-benzylidenethiochromanones) demonstrate moderate antifungal properties, though less potent than clotrimazole . The bromine atom in pyrazolo[4,3-c]pyridine may enhance membrane permeability, a trait observed in halogenated heterocycles .

Biologische Aktivität

3-Bromo-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine (CAS No. 1783928-79-9) is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₆H₈BrN₃
  • Molecular Weight : 202.05 g/mol
  • Structure : The compound features a pyrazolo[4,3-c]pyridine framework which is significant in medicinal chemistry for its diverse biological activities.

Antiviral Activity

Recent studies have indicated that derivatives of pyrazolo compounds can exhibit antiviral properties. While specific data on this compound is limited, related compounds have shown promise against influenza viruses by disrupting protein-protein interactions essential for viral replication.

Case Study : A related class of compounds targeting the PA-PB1 interface of the influenza A virus polymerase demonstrated significant antiviral activity with IC₅₀ values in the micromolar range. For example:

  • Compound 3 exhibited an IC₅₀ of 1.1 µM against PA-PB1 interaction and EC₅₀ values from 7 to 25 µM against various influenza strains without cytotoxicity at concentrations up to 250 µM .

Anticancer Activity

Research indicates that pyrazolo derivatives may also disrupt critical protein interactions involved in cancer progression. The c-Myc-Max protein complex is a target for these compounds.

Findings :

  • Compounds derived from the pyrazolo framework were screened for their ability to disrupt c-Myc-Max/DNA complexes. Notably, two derivatives showed potent activity in disrupting these complexes .

The biological activity of this compound likely involves:

  • Inhibition of Protein Interactions : Similar compounds have been shown to interfere with crucial protein-protein interactions necessary for viral replication and cancer cell proliferation.
  • Modulation of Enzymatic Activity : Some pyrazolo derivatives may inhibit enzymes involved in cellular signaling pathways related to cancer and viral infections.

Research Findings Summary

Study Activity IC₅₀/EC₅₀ Values Notes
Influenza Virus StudyAntiviralIC₅₀ = 1.1 µM (PA-PB1)Disrupts viral replication
c-Myc-Max Interaction StudyAnticancerNot specifiedDisrupts protein-DNA binding

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.